CP-96021 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

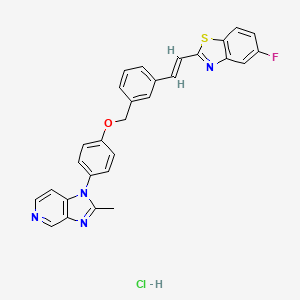

C29H22ClFN4OS |

|---|---|

分子量 |

529.0 g/mol |

IUPAC 名称 |

5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride |

InChI |

InChI=1S/C29H21FN4OS.ClH/c1-19-32-26-17-31-14-13-27(26)34(19)23-7-9-24(10-8-23)35-18-21-4-2-3-20(15-21)5-12-29-33-25-16-22(30)6-11-28(25)36-29;/h2-17H,18H2,1H3;1H/b12-5+; |

InChI 键 |

ALTJSWBMUCAJEF-NKPNRJPBSA-N |

手性 SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)/C=C/C5=NC6=C(S5)C=CC(=C6)F)C=CN=C2.Cl |

规范 SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(S5)C=CC(=C6)F)C=CN=C2.Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-96345

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CP-96345, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document details its interaction with the NK1 receptor, its impact on downstream signaling pathways, and its effects in various experimental models.

Core Mechanism of Action: NK1 Receptor Antagonism

CP-96345 functions as a highly specific and potent competitive antagonist of the tachykinin neurokinin-1 (NK1) receptor, also known as the substance P receptor.[1] Substance P, the endogenous ligand for the NK1 receptor, is an eleven-amino acid neuropeptide involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[2][3][4] The binding of substance P to the NK1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[5][6]

CP-96345 exerts its pharmacological effects by binding to the NK1 receptor and preventing the binding of substance P, thereby inhibiting its downstream signaling.[1] This antagonism has been demonstrated to be stereospecific, with the (2S,3S) enantiomer (CP-96345) being active, while the (2R,3R) enantiomer (CP-96344) is inactive as an NK1 receptor antagonist.[7][8]

Signaling Pathways

The activation of the NK1 receptor by substance P leads to the activation of several intracellular signaling pathways. The primary pathway involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][6] These events ultimately lead to neuronal excitation and other cellular responses. CP-96345, by blocking the initial binding of substance P, prevents the initiation of this signaling cascade.

Quantitative Data

The following table summarizes the binding affinities and functional potencies of CP-96345 from various studies.

| Parameter | Species/Tissue | Value | Reference |

| Ki for [¹²⁵I]-Bolton-Hunter-conjugated substance P binding | Rat cerebral cortex membranes | 59.6 nM | [9] |

| pKB (NK1 antagonism) | Guinea-pig trachea | 7.0 - 7.5 | [9] |

| ED₅₀ (inhibition of mustard oil-induced plasma extravasation, oral) | Rat | 10 µmol/kg | [8] |

| Ki for [³H]-diltiazem binding (L-type calcium channel) | Rat cerebral cortex membranes | 22.5 nM | [9] |

It is important to note that CP-96345 also exhibits affinity for L-type calcium channels, an effect that is not stereoselective and may contribute to some of its non-NK1 receptor-mediated effects.[9][10]

Experimental Protocols

Objective: To determine the binding affinity of CP-96345 for the NK1 receptor.

Methodology:

-

Membrane Preparation: Cerebral cortex from rats is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer.

-

Binding Reaction: A fixed concentration of radiolabeled substance P analogue (e.g., [¹²⁵I]-Bolton-Hunter-conjugated substance P) is incubated with the membrane preparation in the presence of varying concentrations of CP-96345.

-

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of CP-96345 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[9]

Objective: To assess the in vivo efficacy of CP-96345 in inhibiting neurogenic inflammation.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Inflammation: Neurogenic inflammation is induced by the topical application of a chemical irritant, such as mustard oil, to the skin.

-

Drug Administration: CP-96345 is administered either intravenously (i.v.) or orally (p.o.) at various doses prior to the application of the irritant.

-

Measurement of Plasma Extravasation: Plasma extravasation, a key component of inflammation, is quantified by measuring the leakage of a vascular tracer, such as Evans Blue dye, into the tissue. The dye is injected intravenously before the inflammatory challenge.

-

Tissue Collection and Analysis: After a set period, the animals are euthanized, and the inflamed tissue is collected. The amount of Evans Blue dye in the tissue is extracted and quantified spectrophotometrically.

-

Data Analysis: The dose of CP-96345 that produces a 50% reduction in plasma extravasation (ED₅₀) is calculated.[8][11]

Conclusion

CP-96345 is a well-characterized, potent, and selective non-peptide antagonist of the NK1 receptor. Its mechanism of action involves the competitive inhibition of substance P binding, leading to the blockade of downstream signaling pathways crucial for pain, inflammation, and other neurological processes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of NK1 receptor pharmacology. Further investigation into its interactions with other cellular targets, such as L-type calcium channels, is warranted to fully elucidate its complete pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.azregents.edu [experts.azregents.edu]

- 5. apexbt.com [apexbt.com]

- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 7. CP-96,345 antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The substance P receptor antagonist CP-96,345 interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CP-96021 Hydrochloride and its Antagonism of the NK1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction to NK1 Receptor Antagonism

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[1] Antagonists of the NK1 receptor, such as CP-96021 hydrochloride, competitively block the binding of Substance P, thereby inhibiting its downstream signaling pathways.[2] This mechanism of action has led to the clinical use of NK1 receptor antagonists in the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2]

This compound belongs to a class of non-peptide antagonists, which were developed to overcome the poor pharmacokinetic properties of early peptide-based antagonists.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 167011-22-5 | [3] |

| Molecular Formula | C29H22ClFN4OS | [3] |

| Molecular Weight | 529.03 g/mol | [3] |

Quantitative Analysis of NK1 Receptor Antagonism

Due to the limited availability of public data for this compound, this section presents the binding affinities (Ki) and functional potencies (IC50) of the closely related non-peptide NK1 receptor antagonists, CP-96,345 and CP-99,994. These compounds share a similar core structure and mechanism of action, and their data provides a valuable reference for the expected potency of this compound.

Table 1: Binding Affinity (Ki) of Non-Peptide Antagonists at the NK1 Receptor

| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| CP-96,345 | [125I]-Bolton-Hunter-Substance P | Rat Cerebral Cortex Membranes | 59.6 | [3] |

| CP-99,994 | Not Specified | Not Specified | 0.145 |

Table 2: Functional Antagonism (IC50) of Non-Peptide Antagonists at the NK1 Receptor

| Compound | Functional Assay | Tissue/Cell Line | IC50 (nM) | Reference |

| CP-99,994 | Ex vivo binding | Gerbil Striatum | 36.8 | |

| CP-122,721 | Substance P-induced excitation | Guinea Pig Brain Slices | 7 |

Note: Data for CP-122,721, another related non-peptide NK1 antagonist, is included for additional context.

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation primarily leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to a variety of cellular responses, including neurotransmission, inflammation, and smooth muscle contraction. This compound, by blocking the binding of Substance P, prevents the initiation of this signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NK1 receptor antagonists.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1 receptor.

Materials:

-

Membrane Preparation: CHO or HEK293 cells stably expressing the human NK1 receptor, or tissue known to express NK1 receptors (e.g., rat cerebral cortex).

-

Radioligand: [3H]Substance P or [125I]-Bolton-Hunter conjugated Substance P.

-

Test Compound: this compound.

-

Buffers: Tris-HCl buffer with appropriate supplements (e.g., MgCl2, protease inhibitors).

-

Filtration: Glass fiber filters, vacuum filtration manifold.

-

Detection: Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Harvest cells or dissect tissue and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and serial dilutions of the test compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled Substance P.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Intracellular Calcium Mobilization

This protocol outlines a functional assay to measure the ability of an antagonist to inhibit Substance P-induced intracellular calcium mobilization.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.

-

Agonist: Substance P.

-

Antagonist: this compound.

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

Instrumentation: Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Culture:

-

Culture CHO-K1/NK1 cells in appropriate media and seed them into 96-well black-walled, clear-bottom plates.

-

Allow cells to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells to remove excess dye.

-

-

Antagonist Incubation:

-

Add serial dilutions of the test compound (this compound) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject a fixed concentration of Substance P (typically the EC80 concentration) into each well to stimulate the NK1 receptors.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the Substance P-induced response for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a non-peptide antagonist of the NK1 receptor with potential therapeutic applications stemming from its ability to block the actions of Substance P. While direct quantitative data for this specific compound is limited in publicly accessible literature, the information available for structurally and functionally similar compounds like CP-96,345 and CP-99,994 suggests it is likely a potent and selective antagonist. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other novel NK1 receptor antagonists, enabling researchers and drug development professionals to further explore their therapeutic potential.

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CP 122721 hydrochloride | NK1 Receptors | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to CP-96021 Hydrochloride for Substance P Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide neuropeptide of the tachykinin family that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is involved in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1] The biological effects of Substance P are primarily mediated through its high-affinity interaction with the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1] The development of potent and selective NK1R antagonists is therefore a significant area of interest for therapeutic intervention in various clinical conditions.

CP-96021 hydrochloride is a non-peptide antagonist of the NK1 receptor. This technical guide provides a comprehensive overview of CP-96021, including its mechanism of action, biochemical and pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a selective antagonist at the NK1 receptor. By binding to the receptor, it competitively inhibits the binding of the endogenous ligand, Substance P. This blockade prevents the conformational changes in the NK1 receptor that are necessary for its activation and the subsequent initiation of downstream intracellular signaling cascades. The antagonism of Substance P signaling by CP-96021 forms the basis of its therapeutic potential in conditions where Substance P is a key mediator.

Biochemical and Pharmacological Data

The affinity of CP-96021 and its related enantiomers for the NK1 receptor has been determined through radioligand binding assays. The data presented below is for the active enantiomer, CP-96,345.

| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |

| CP-96,345 | K_i | 59.6 nM | Rat cerebral cortex membranes | [¹²⁵I]-Bolton-Hunter-conjugated Substance P | [2] |

Substance P / NK1 Receptor Signaling Pathway

Upon binding of Substance P, the NK1 receptor primarily couples to the Gq/11 family of G-proteins. This initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). The receptor can also couple to other G-proteins, such as Gs, leading to the activation of adenylyl cyclase.

References

- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of a Pioneering NK-1 Receptor Antagonist: A Technical Overview

Introduction

The discovery of non-peptide antagonists of the Substance P (SP) neurokinin-1 (NK-1) receptor in the early 1990s marked a significant milestone in pharmacology, opening new avenues for the treatment of pain, inflammation, and emesis. Among the forefront of these discoveries was a potent and selective antagonist developed by Pfizer, which has been extensively studied under the research code CP-96,345. This technical guide provides an in-depth overview of the discovery, history, and key preclinical data associated with this compound. While the initial query focused on CP-96021 hydrochloride, the vast body of published scientific literature centers on CP-96,345. It is presumed that this compound represents a specific salt form or a closely related analog within the same chemical series. This guide will therefore focus on the well-documented pharmacology of CP-96,345.

Core Compound Profile

| Identifier | Value |

| Compound Name | CP-96,345 |

| Chemical Name | (2S,3S)-cis-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |

| Mechanism of Action | Selective, non-peptide antagonist of the Substance P (NK-1) receptor |

| Therapeutic Areas of Interest | Pain, Inflammation, Emesis, Asthma |

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CP-96,345 from various in vitro and in vivo studies.

In Vitro Binding and Functional Antagonism

| Assay Type | Preparation | Species | Radioligand | Value | Unit | Reference |

| Binding Affinity (Ki) | Rat cerebral cortex membranes | Rat | [125I]-Bolton-Hunter-conjugated SP | 59.6 | nM | [1] |

| Binding Affinity (IC50) | Rat submaxillary gland membranes | Rat | [3H]substance P | 34 | nM | [2] |

| Functional Antagonism (pKB) | Rat urinary bladder | Rat | Substance P-induced contraction | 5.7 | [3] | |

| Functional Antagonism (pKB) | Rat urinary bladder | Rat | Septide-induced contraction | 6.5 | [3] | |

| Functional Antagonism (pKB) | Guinea-pig trachea | Guinea Pig | [Sar9, Met(O2)11]SP-induced response | 7.0-7.5 | [1] | |

| Functional Antagonism (pIC50) | Rabbit iris sphincter | Rabbit | Tachykinin-mediated neurotransmission | 5.4 | [4] | |

| Functional Antagonism (pIC50) | Guinea pig taenia coli | Guinea Pig | Tachykinin-mediated neurotransmission | 5.7 | [5] |

In Vivo Efficacy

| Model | Species | Endpoint | Route of Administration | Value | Unit | Reference |

| Neurogenic Inflammation | Rat | Mustard oil-induced plasma extravasation | Oral | 10 | µmol/kg (ED50) | [6][7] |

| Inflammatory Pain | Rat | Carrageenan-induced paw edema | i.v. | 3.0-9.0 | µmol/kg | [6] |

| Nociception | Mouse | Black-and-white box test (motor impairment) | i.p. | 1.9-3.6 | mg/kg (ED50/ID50) | [8] |

| Sialogogic Response | Rat | Substance P-induced salivation | i.p. or Oral | 12-24 | µmol/kg (ED50) | [2] |

Key Experimental Protocols

Detailed methodologies for seminal experiments are provided below.

Radioligand Binding Assay for NK-1 Receptor Affinity

Objective: To determine the binding affinity of CP-96,345 for the NK-1 receptor.

Materials:

-

Rat cerebral cortex or submaxillary gland tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]substance P or [125I]-Bolton-Hunter-conjugated substance P)

-

CP-96,345 and other competing ligands

-

Incubation buffer (e.g., Tris-HCl with protease inhibitors like bacitracin, leupeptin, and chymostatin, and 1 mM MnCl2)[9]

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended to a final protein concentration.

-

Binding Reaction: Membrane preparations are incubated with the radioligand at a fixed concentration and varying concentrations of the test compound (CP-96,345). Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

-

Incubation: The reaction is carried out at room temperature for a specified time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[1][2]

Carrageenan-Induced Paw Edema in the Rat

Objective: To evaluate the anti-inflammatory activity of CP-96,345 in a model of acute inflammation.

Materials:

-

Male Sprague-Dawley rats

-

Carrageenan solution (e.g., 1% w/v in sterile saline)

-

CP-96,345 solution

-

Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Acclimatization: Animals are acclimatized to the experimental conditions.

-

Baseline Measurement: The initial volume or thickness of the rat's hind paw is measured.

-

Compound Administration: CP-96,345 or vehicle is administered to the animals (e.g., intravenously or orally) at a specified time before the carrageenan injection.

-

Induction of Inflammation: A subcutaneous injection of carrageenan is made into the plantar surface of the rat's right hind paw.[10][11][12]

-

Measurement of Edema: Paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.

Formalin Test in the Mouse

Objective: To assess the antinociceptive effects of CP-96,345 in a model of tonic chemical pain.

Materials:

-

Male Swiss albino mice

-

Formalin solution (e.g., 2.0% in saline)

-

CP-96,345 solution

-

Observation chamber

Procedure:

-

Acclimatization: Mice are placed in the observation chamber to acclimatize.

-

Compound Administration: CP-96,345 or vehicle is administered (e.g., intrathecally) a few minutes before the formalin injection.[13]

-

Induction of Nociception: A subcutaneous injection of formalin is made into the dorsal surface of the mouse's hind paw.

-

Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[13][14][15]

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase. The percentage reduction in nociceptive behavior by the test compound is determined compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Substance P / NK-1 Receptor Signaling Pathway

Substance P, upon binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to neuronal excitation and the physiological responses associated with Substance P, such as pain transmission and inflammation.[16][17][18] CP-96,345 acts as an antagonist at the NK-1 receptor, blocking the binding of Substance P and thereby inhibiting this signaling cascade.

Caption: Substance P/NK-1 Receptor Signaling Pathway and the antagonistic action of CP-96,345.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of CP-96,345 using the carrageenan-induced paw edema model.

Caption: Workflow for assessing the in vivo anti-inflammatory activity of CP-96,345.

CP-96,345 was a pioneering non-peptide NK-1 receptor antagonist that played a crucial role in validating the therapeutic potential of targeting the Substance P pathway. The extensive preclinical data demonstrates its potent and selective antagonism of the NK-1 receptor, leading to significant anti-inflammatory and antinociceptive effects in various animal models. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive technical overview for researchers in the field of drug discovery and development. The legacy of CP-96,345 and related compounds continues to influence the development of novel therapeutics for a range of disorders.

References

- 1. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of CP-96,345, a nonpeptide substance P receptor antagonist, on salivation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of substance P and related peptides by RP 67580 and CP-96,345, at tachykinin NK1 receptor sites, in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of spantide II and CP-96,345 for blockade of tachykinin-evoked contractions of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The non-peptide tachykinin antagonist, CP-96,345, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. researchgate.net [researchgate.net]

- 13. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. One moment, please... [jneurology.com]

In-Depth Technical Guide: CP-96021 Hydrochloride

CAS Number: 167011-22-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CP-96021 hydrochloride, a potent dual antagonist of the leukotriene D4 (LTD4) and platelet-activating factor (PAF) receptors. This document consolidates available data on its chemical properties, biological activity, mechanism of action, and key experimental findings.

Chemical and Physical Properties

This compound is a synthetic molecule with the following properties:

| Property | Value |

| CAS Number | 167011-22-5 |

| Molecular Formula | C29H22ClFN4OS |

| Molecular Weight | 529.03 g/mol |

Biological Activity and Mechanism of Action

This compound is a potent and orally active antagonist of both the cysteinyl leukotriene 1 (CysLT1) receptor and the platelet-activating factor receptor (PAFR).[1][2][3] By blocking these two key receptors, it effectively inhibits the downstream signaling pathways that contribute to inflammatory responses, bronchoconstriction, and vascular permeability.

The compound has also been identified as an antagonist of 5-HT1 and 5-HT2 receptors, suggesting a broader pharmacological profile that may contribute to its anti-inflammatory properties.[1] However, its primary characterization in the scientific literature revolves around its potent dual antagonism of LTD4 and PAF receptors.

Antagonism of the Leukotriene D4 (LTD4) Receptor

Leukotriene D4 is a potent inflammatory mediator derived from arachidonic acid. Upon binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to smooth muscle contraction, increased vascular permeability, and recruitment of eosinophils. This compound competitively binds to the CysLT1 receptor, preventing LTD4-mediated signaling.

Antagonism of the Platelet-Activating Factor (PAF) Receptor

Platelet-activating factor is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. The PAF receptor is also a GPCR that, upon activation, triggers multiple intracellular signaling pathways. This compound blocks the binding of PAF to its receptor, thereby inhibiting its pro-inflammatory and bronchoconstrictive effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Receptor Binding Affinity

| Target Receptor | Ligand | Ki (nM) |

| Leukotriene D4 (LTD4) Receptor | CP-96021 | 34[1][2][3] |

| Platelet-Activating Factor (PAF) Receptor | CP-96021 | 37[1][2][3] |

Table 2: In Vivo Efficacy in Guinea Pig Models

| Experimental Model | Parameter | Route of Administration | ED50 (mg/kg) |

| LTD4-induced bronchoconstriction | Inhibition | Oral (p.o.) | 0.46[1][3] |

| PAF-induced bronchoconstriction | Inhibition | Oral (p.o.) | 0.16[1][3] |

| Antigen-induced airway obstruction | Inhibition | Oral (p.o.) | 1.8[1][3] |

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by this compound.

Caption: LTD4 Receptor Signaling Pathway and Inhibition by CP-96021.

Caption: PAF Receptor Signaling Pathway and Inhibition by CP-96021.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and pharmacological evaluation of this compound are described in the primary literature. The key pharmacological assays referenced in publicly available abstracts are receptor binding assays and in vivo bronchoconstriction studies.

Please note: The full text of the primary research article, "The discovery of CP-96,021 and CP-96,486, balanced, combined, potent and orally active leukotriene D4 (LTD4)/platelet activating factor (PAF) receptor antagonists" (Bioorganic & Medicinal Chemistry Letters, 1995, 5 (13): 1377-1382), which would contain the detailed experimental protocols, could not be accessed through publicly available databases for this review. The following are general descriptions of the likely methodologies.

Receptor Binding Assays (General Methodology)

Receptor binding assays are typically performed to determine the affinity of a compound for its target receptor. This is often done using radioligand binding assays.

Caption: General Workflow for a Radioligand Receptor Binding Assay.

In Vivo Bronchoconstriction Studies in Guinea Pigs (General Methodology)

These studies are designed to assess the in vivo efficacy of a compound in preventing bronchoconstriction induced by an agonist (LTD4 or PAF) or an antigen.

Caption: General Workflow for In Vivo Bronchoconstriction Studies.

Synthesis and Characterization

Summary and Future Directions

This compound is a well-characterized dual antagonist of LTD4 and PAF receptors with potent in vitro and in vivo activity. Its ability to target two distinct and critical inflammatory pathways makes it a valuable research tool for investigating the roles of leukotrienes and PAF in various inflammatory and respiratory diseases. Further research could explore the therapeutic potential of dual LTD4/PAF antagonism in conditions where both pathways are implicated, such as severe asthma, allergic rhinitis, and other inflammatory disorders. The contribution of its 5-HT receptor antagonism to its overall pharmacological profile also warrants further investigation.

References

In Vitro Efficacy and Mechanism of Action of Neurokinin-1 Receptor Antagonists: A Technical Guide

An In-Depth Technical Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin-1 (NK1) receptor antagonists represent a significant class of compounds investigated for their therapeutic potential in a range of disorders, including chemotherapy-induced nausea and vomiting, depression, and inflammatory conditions. Their mechanism of action centers on the blockade of the NK1 receptor, thereby inhibiting the biological effects of its primary ligand, Substance P (SP). This technical guide provides an in-depth overview of the in vitro evaluation of NK1 receptor antagonists, with a focus on available data for representative compounds and general methodologies employed in their preclinical assessment.

It is important to note that while the initial focus of this guide was on CP-96021 hydrochloride, a thorough review of publicly available scientific literature yielded limited specific in vitro data for this particular compound. Therefore, to provide a comprehensive and valuable resource, this guide will focus on the closely related and well-characterized NK1 receptor antagonist, CP-122,721 hydrochloride , and other compounds of the same class, such as aprepitant. The experimental protocols and signaling pathways described herein are broadly applicable to the in vitro study of novel NK1 receptor antagonists.

Core Mechanism of Action: The Substance P/NK1 Receptor Signaling Axis

The biological effects of Substance P are mediated through its binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events. A simplified representation of this pathway is illustrated below. The primary mechanism of action for NK1 receptor antagonists is the competitive or non-competitive inhibition of SP binding to the NK1 receptor, which in turn blocks the downstream signaling cascade.

Quantitative In Vitro Data for NK1 Receptor Antagonists

The following table summarizes key quantitative data for the potent, non-peptide, and selective NK1 receptor antagonist, CP-122,721 hydrochloride. This data is crucial for understanding its potency and affinity for the target receptor.

| Compound | Parameter | Value | Cell Line/System | Reference |

| CP-122,721 hydrochloride | pIC50 | 9.8 | Human NK1 receptor expressed in IM-9 cells | [1] |

| IC50 | 7 nM | Guinea pig brain slices (locus ceruleus cells) |

Experimental Protocols for In Vitro Evaluation

The in vitro characterization of NK1 receptor antagonists typically involves a series of assays to determine their binding affinity, functional antagonism, and effects on cellular processes.

Receptor Binding Assays

Objective: To determine the affinity of the antagonist for the NK1 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NK1 receptor (e.g., CHO cells) or from tissues with high NK1 receptor density.

-

Radioligand Binding: A radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P) is incubated with the prepared membranes in the presence of varying concentrations of the test antagonist.

-

Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The data is used to calculate the inhibitor constant (Ki), which reflects the affinity of the antagonist for the receptor.

Functional Assays

Objective: To assess the ability of the antagonist to inhibit the functional response induced by Substance P.

A. Calcium Mobilization Assay:

Principle: Activation of the NK1 receptor by Substance P leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this calcium influx.

General Protocol:

-

Cell Culture: Human cell lines endogenously expressing the NK1 receptor, such as U373MG glioblastoma cells, are cultured.[2]

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of the NK1 receptor antagonist.

-

SP Stimulation: Substance P is added to the cells to stimulate the NK1 receptor.

-

Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: The IC50 value, representing the concentration of antagonist required to inhibit 50% of the SP-induced calcium response, is calculated.

B. Aequorin-Luminescence Assay:

Principle: This is another method to measure agonist-induced calcium mobilization, using cells that express the NK1 receptor and the photoprotein aequorin.

General Protocol:

-

Cell Line: A cell line (e.g., CHO) co-expressing the human NK1 receptor and aequorin is used.

-

Coelenterazine Incubation: Cells are incubated with coelenterazine, the substrate for aequorin.

-

Antagonist Treatment: Cells are treated with the test compound to assess for any agonist activity and then to evaluate its antagonist effect against Substance P.

-

Luminescence Measurement: The luminescence generated upon calcium binding to aequorin is measured to determine the extent of receptor activation and its inhibition by the antagonist.[3]

Cell Viability and Migration Assays

Objective: To evaluate the effect of NK1 receptor antagonists on cancer cell viability and metastasis, as the SP/NK1R system has been implicated in tumor progression.[4][5]

A. MTT Assay for Cell Viability:

General Protocol:

-

Cell Seeding: Cancer cells (e.g., MG-63 osteosarcoma cells) are seeded in 96-well plates.[5]

-

Compound Treatment: Cells are treated with various concentrations of the NK1 receptor antagonist (e.g., aprepitant) for a specified duration (e.g., 24 hours).[5]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

B. Wound Healing Assay for Cell Migration:

General Protocol:

-

Cell Monolayer: A confluent monolayer of cells is created in a culture dish.

-

Scratch Creation: A "scratch" or "wound" is made in the monolayer with a pipette tip.

-

Treatment: The cells are treated with the NK1 receptor antagonist.

-

Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours).

-

Analysis: The rate of wound closure is measured to assess the effect of the antagonist on cell migration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel NK1 receptor antagonist.

Concluding Remarks

The in vitro evaluation of NK1 receptor antagonists is a critical step in their development as therapeutic agents. Through a combination of binding and functional assays, researchers can determine the potency, affinity, and mechanism of action of these compounds. Furthermore, assays investigating their effects on cell viability and migration can provide valuable insights into their potential applications in oncology.[4][5] The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers working in this field, enabling a more informed approach to the discovery and development of novel NK1 receptor antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Targets of CP-96021 Hydrochloride: An In-depth Technical Guide

A Note on Compound Identification: Initial database searches for "CP-96021 hydrochloride" yield conflicting information, with some sources identifying it as a serotonin (B10506) (5-HT) receptor antagonist and others as a leukotriene (LTD4/PAF) antagonist. However, a compound with a similar designation, CP-122721 hydrochloride , is extensively characterized in scientific literature as a potent and selective neurokinin 1 (NK1) receptor antagonist. Given the detailed and consistent data available for CP-122721, this guide will proceed under the strong probability that the query refers to this well-documented compound. This guide will, therefore, focus on the cellular targets and mechanism of action of CP-122721 hydrochloride.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the cellular interactions of CP-122721 hydrochloride. The document details its primary molecular target, quantitative binding affinities, the associated signaling pathway, and representative experimental protocols for its characterization.

Primary Cellular Target: The Neurokinin 1 (NK1) Receptor

The principal cellular target of CP-122721 hydrochloride is the Neurokinin 1 (NK1) receptor , a G-protein coupled receptor (GPCR). The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and emesis. CP-122721 acts as a potent and selective antagonist at the human NK1 receptor, exhibiting non-competitive antagonism.[1] This means that it binds to the receptor in a manner that reduces the maximal effect of the agonist (Substance P) without being displaced by increasing concentrations of the agonist.

Quantitative Analysis of Receptor Interaction

The interaction of CP-122721 with the human NK1 receptor has been quantified through various in vitro assays. The following table summarizes the key binding affinity and functional activity data.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| pIC50 | 9.8 | Human NK1 receptor expressed in IM-9 cells | Radioligand Binding Assay ([125I]BH-SP) | [1] |

| IC50 | 7 nM | Guinea pig brain slices | Substance P-induced excitation | [1] |

-

pIC50 : The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.

-

IC50 : The concentration of an inhibitor where the response (or binding) is reduced by half.

NK1 Receptor Signaling Pathway

Upon binding of its endogenous ligand, Substance P, the NK1 receptor activates a downstream signaling cascade. As a Gq/11-coupled receptor, its activation primarily stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is integral to the diverse physiological effects mediated by the NK1 receptor. CP-122721, as an antagonist, blocks the initiation of this cascade by preventing the binding of Substance P.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like CP-122721 with the NK1 receptor.

Radioligand Binding Assay (Competition)

This protocol outlines a method to determine the binding affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.

Materials:

-

Cell Membranes: Membranes from a cell line stably expressing the human NK1 receptor (e.g., IM-9, CHO-K1, HEK293).

-

Radioligand: [125I]-Substance P or another suitable high-affinity radiolabeled NK1 receptor ligand.

-

Test Compound: CP-122721 hydrochloride or other compounds to be tested.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled NK1 receptor ligand (e.g., unlabeled Substance P or aprepitant).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal concentration should be determined empirically.

-

Assay Plate Setup: In a 96-well plate, add the following to the respective wells:

-

Total Binding: Assay buffer.

-

Non-specific Binding: Non-specific binding control (e.g., 10 µM unlabeled Substance P).

-

Test Compound: Serial dilutions of the test compound.

-

-

Radioligand Addition: Add the radioligand to all wells at a concentration at or below its Kd.

-

Membrane Addition: Add the diluted cell membranes to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This protocol describes a method to assess the functional antagonist activity of a test compound by measuring its ability to inhibit Substance P-induced intracellular calcium release.

Objective: To determine the functional potency (IC50) of a test compound as an antagonist of the NK1 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human NK1 receptor and suitable for calcium flux assays (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive Dye: e.g., Fura-2 AM, Fluo-4 AM.

-

Agonist: Substance P.

-

Test Compound: CP-122721 hydrochloride or other compounds to be tested.

-

Assay Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescence Plate Reader: Equipped for kinetic reading of calcium flux.

Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a predetermined time.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

-

Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells to stimulate the NK1 receptor.

-

Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time to capture the calcium mobilization.

-

Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well. Plot the percentage of inhibition of the Substance P response against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.

References

CP-96021 Hydrochloride: A Technical Guide to its Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-96021 hydrochloride is a non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in pain transmission, inflammation, and emesis. The therapeutic potential of CP-96021 is intrinsically linked to its high affinity for the NK1 receptor and its selectivity over other neurokinin receptor subtypes (NK2 and NK3) and a broader panel of unrelated receptors, ion channels, and transporters. This technical guide provides a comprehensive overview of the selectivity and specificity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways to inform preclinical and clinical research.

Introduction to this compound and the Neurokinin-1 Receptor

Substance P (SP) is the endogenous ligand for the NK1 receptor. The SP/NK1 receptor system is implicated in a wide array of physiological and pathological processes, including the modulation of pain, neurogenic inflammation, and the vomiting reflex. Consequently, antagonism of the NK1 receptor has been a key strategy in the development of novel therapeutics for pain, inflammatory disorders, and chemotherapy-induced nausea and vomiting.

This compound emerged from medicinal chemistry efforts to identify potent and selective non-peptide antagonists of the NK1 receptor, offering potential advantages in terms of oral bioavailability and metabolic stability over peptide-based antagonists. Its efficacy and safety are critically dependent on its specific interaction with the NK1 receptor, minimizing off-target effects that could lead to adverse drug reactions.

Selectivity Profile of this compound

The selectivity of this compound is primarily defined by its differential binding affinity for the three neurokinin receptor subtypes: NK1, NK2, and NK3. High selectivity for the NK1 receptor is a hallmark of this compound.

Binding Affinity at Neurokinin Receptors

The binding affinity of this compound for human and other species' NK1, NK2, and NK3 receptors is typically determined through radioligand binding assays. These assays measure the ability of CP-96021 to displace a radiolabeled ligand from the receptor, and the results are expressed as the inhibition constant (Ki).

Table 1: Binding Affinity (Ki) of this compound for Neurokinin Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| NK1 | Human | Data Not Found | |

| Rat | Data Not Found | ||

| Guinea Pig | Data Not Found | ||

| NK2 | Human | Data Not Found | |

| NK3 | Human | Data Not Found |

Note: Despite extensive searching, specific Ki values for this compound from publicly available, peer-reviewed sources could not be located. This table structure is provided as a template for data presentation.

Functional Antagonism

The functional antagonism of this compound is assessed by its ability to inhibit the intracellular signaling cascade initiated by the binding of substance P to the NK1 receptor. A common method to evaluate this is the measurement of inositol (B14025) phosphate (B84403) (IP) accumulation or calcium mobilization following receptor activation. The potency of the antagonist is expressed as the half-maximal inhibitory concentration (IC50).

Table 2: Functional Antagonist Potency (IC50) of this compound

| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |

| Calcium Mobilization | Substance P | Data Not Found | Data Not Found | |

| Inositol Phosphate Accumulation | Substance P | Data Not Found | Data Not Found |

Note: Specific IC50 values for this compound from publicly available, peer-reviewed sources could not be located. This table structure is provided as a template for data presentation.

Specificity Profile of this compound

To ensure a favorable safety profile, it is crucial to determine the specificity of this compound by screening it against a broad panel of other receptors, ion channels, and transporters. This "off-target" screening helps to identify potential unintended interactions that could lead to side effects. For the related compound, CP-96,345, interactions with L-type calcium channels have been reported, highlighting the importance of such screening.

Table 3: Off-Target Binding Profile of this compound

| Target Class | Specific Target | Binding Inhibition (%) at [Concentration] | Ki / IC50 (nM) | Reference |

| GPCRs | Muscarinic M1 | Data Not Found | Data Not Found | |

| Opioid μ | Data Not Found | Data Not Found | ||

| Serotonin 5-HT2A | Data Not Found | Data Not Found | ||

| Ion Channels | L-type Ca2+ Channel | Data Not Found | Data Not Found | |

| hERG K+ Channel | Data Not Found | Data Not Found | ||

| Transporters | Serotonin Transporter (SERT) | Data Not Found | Data Not Found |

Note: A comprehensive off-target screening panel for this compound was not found in the public domain. This table illustrates the type of data required for a thorough specificity assessment.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol outlines a general method for determining the binding affinity of a test compound like this compound for the NK1 receptor.

Objective: To determine the Ki of this compound at the human NK1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]Substance P.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the test compound (this compound) at various dilutions, and the radioligand ([³H]Substance P) at a fixed concentration (typically at or below its Kd).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled Substance P.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This protocol describes a general method for assessing the functional antagonist activity of this compound by measuring changes in intracellular calcium.

Objective: To determine the IC50 of this compound in inhibiting Substance P-induced calcium mobilization.

Materials:

-

A cell line stably expressing the human NK1 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (B1678239) (to prevent dye leakage).

-

Agonist: Substance P.

-

Antagonist: this compound.

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).

Procedure:

-

Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye in assay buffer containing probenecid and incubate in the dark at 37°C for approximately 1 hour.

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add a fixed concentration of the agonist (Substance P, typically the EC80 concentration) to all wells.

-

Immediately begin kinetic measurement of fluorescence changes over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone.

-

Calculate the IC50 value by plotting the percent inhibition against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay Workflow

Signaling Pathways

NK1 Receptor Signaling Pathway

The NK1 receptor is a canonical G-protein coupled receptor that primarily signals through the Gαq pathway.

NK1 Receptor Signaling Pathway

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including neuronal excitation and inflammation. This compound, as an antagonist, blocks the initial binding of Substance P to the NK1 receptor, thereby inhibiting this entire downstream cascade.

Conclusion

This compound is a potent and selective antagonist of the NK1 receptor. Its therapeutic utility is underpinned by its high affinity for the NK1 receptor and its low affinity for other neurokinin receptors and a wide range of other molecular targets. A thorough understanding of its selectivity and specificity, as determined by the experimental protocols outlined in this guide, is essential for its continued development and for the interpretation of preclinical and clinical findings. Further research to fully characterize its off-target profile will continue to be of high importance.

The Antagonistic Dance: A Technical Deep Dive into CP-96021 Hydrochloride and Endogenous Tachykinins at the NK1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the competitive interaction between the selective non-peptide antagonist, CP-96021 hydrochloride, and the family of endogenous tachykinin neuropeptides—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—at the Neurokinin-1 (NK1) receptor. Tachykinins are key players in a multitude of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] The NK1 receptor, a G-protein coupled receptor (GPCR), serves as the primary target for Substance P, the most potent endogenous ligand in this family.[2][3] this compound has been a pivotal tool in elucidating the roles of the NK1 receptor and represents a class of therapeutic agents targeting this pathway.

Core Interaction: Binding Affinities at the Human NK1 Receptor

The interaction of this compound and endogenous tachykinins with the NK1 receptor is fundamentally governed by their binding affinities. The following table summarizes the available quantitative data, providing a clear comparison of their potency at the human NK1 receptor.

| Compound | Binding Affinity (Ki) [nM] | Functional Potency (EC50/IC50) [nM] |

| This compound | ~0.158 (pIC50 = 9.8) | IC50 ≈ 0.158 |

| Substance P (SP) | 0.148 | EC50 = 0.316 (Calcium Mobilization) |

| Neurokinin A (NKA) | 2.95 | EC50 = 0.316 (Calcium Mobilization) |

| Neurokinin B (NKB) | ~74 (Estimated 500-fold lower affinity than SP) | Significantly higher than SP and NKA |

Note: The pIC50 value for CP-122721, a closely related analog, was used to estimate the IC50 for this compound. The Ki for NKB is an estimation based on literature stating its affinity is approximately 500-fold lower than that of Substance P for the NK1 receptor.[2]

Signaling Pathways: Activation and Antagonism

The binding of endogenous tachykinins to the NK1 receptor initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to the Gq/11 and Gs G-proteins.

Tachykinin-Mediated NK1 Receptor Activation:

Activation of the Gq/11 pathway by tachykinins leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to many of the physiological effects of tachykinins.[4]

Concurrently, coupling to the Gs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). Substance P has been shown to activate both Gq/11 and Gs pathways.[5][6] In contrast, some evidence suggests that Neurokinin A, when binding to the NK1 receptor, may preferentially activate the Gq/11 pathway.[7]

Inhibition by this compound:

This compound acts as a competitive antagonist at the NK1 receptor. It binds to the receptor at the same site as the endogenous tachykinins, thereby preventing their binding and subsequent activation of the downstream signaling cascades. This blockade of both the Gq/11 and Gs pathways effectively inhibits the physiological responses mediated by tachykinin action at the NK1 receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound and endogenous tachykinins with the NK1 receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Materials:

- Cell Membranes: Membranes from CHO cells stably expressing the human NK1 receptor.

- Radioligand: [³H]-Substance P.

- Test Compounds: this compound, Substance P, Neurokinin A, Neurokinin B.

- Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

- Wash Buffer: 50 mM Tris-HCl, pH 7.4.

- Scintillation Cocktail.

- Glass fiber filters (GF/B or GF/C).

- 96-well plates.

- Filtration apparatus.

- Scintillation counter.

2. Procedure:

- Prepare serial dilutions of the test compounds (this compound, SP, NKA, NKB).

- In a 96-well plate, add in the following order:

- Assay buffer.

- Test compound or vehicle (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).

- [³H]-Substance P (at a final concentration close to its Kd).

- Cell membranes (containing a specific amount of protein, e.g., 10-20 µg).

- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

- Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

- Dry the filters.

- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration.

- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Reagents" [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand ([³H]-SP)\n- Test Compounds"];

"Incubation" [label="Incubate:\n- Membranes\n- [³H]-SP\n- Test Compound"];

"Filtration" [label="Rapid Filtration\n(Separate bound from free)"];

"Washing" [label="Wash Filters"];

"Counting" [label="Scintillation Counting"];

"Data_Analysis" [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reagents";

"Prepare_Reagents" -> "Incubation";

"Incubation" -> "Filtration";

"Filtration" -> "Washing";

"Washing" -> "Counting";

"Counting" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to induce an increase in intracellular calcium concentration, a key downstream event of Gq/11-coupled receptor activation. The inhibitory effect of an antagonist can also be quantified.

1. Materials:

- Cells: HEK293 or CHO cells stably expressing the human NK1 receptor.

- Calcium Indicator Dye: Fluo-4 AM.

- Pluronic F-127.

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

- Agonists: Substance P, Neurokinin A, Neurokinin B.

- Antagonist: this compound.

- 96- or 384-well black, clear-bottom plates.

- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

2. Procedure:

- Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluence.

- Dye Loading:

- Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

- Remove the cell culture medium and add the dye-loading solution to the cells.

- Incubate for a specified time (e.g., 45-60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified.

- Washing: Gently wash the cells with assay buffer to remove excess dye.

- Assay:

- Place the plate in the fluorescence plate reader.

- For antagonist studies, pre-incubate the cells with various concentrations of this compound for a defined period.

- Establish a baseline fluorescence reading.

- Automatically inject the agonist (SP, NKA, or NKB) and immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

- The change in fluorescence intensity reflects the change in intracellular calcium concentration.

- For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

- For antagonists, plot the response to a fixed concentration of agonist in the presence of varying concentrations of the antagonist to determine the IC50 value.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Plating" [label="Plate Cells Expressing\nNK1 Receptor"];

"Dye_Loading" [label="Load Cells with\nFluo-4 AM"];

"Washing" [label="Wash to Remove\nExcess Dye"];

"Pre-incubation" [label="Pre-incubate with\nAntagonist (CP-96021)"];

"Measurement" [label="Measure Fluorescence:\n- Baseline\n- Inject Agonist\n- Record Response"];

"Data_Analysis" [label="Data Analysis:\n- Determine EC50 (Agonist)\n- Determine IC50 (Antagonist)"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Plating";

"Cell_Plating" -> "Dye_Loading";

"Dye_Loading" -> "Washing";

"Washing" -> "Pre-incubation";

"Pre-incubation" -> "Measurement";

"Measurement" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Conclusion

This compound is a potent and selective antagonist of the NK1 receptor, effectively competing with endogenous tachykinins, particularly the high-affinity ligand Substance P. Its mechanism of action involves the direct blockade of tachykinin binding, thereby inhibiting the activation of Gq/11 and Gs-mediated signaling pathways. The quantitative data on binding affinities and functional potencies, derived from rigorous experimental protocols such as radioligand binding and calcium mobilization assays, underscore the distinct yet overlapping pharmacology of the tachykinin family at the NK1 receptor. This detailed understanding is paramount for the continued development of novel therapeutics targeting the complex interplay between neuropeptides and their receptors in health and disease.

References

- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.com [abcam.com]

- 7. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-96021 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-96021 hydrochloride is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide involved in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction.[1][2][3][4] By competitively binding to the NK1 receptor, this compound blocks the downstream signaling cascades initiated by Substance P.[3] This makes it a valuable tool for studying the roles of Substance P and the NK1 receptor in cellular functions and a potential therapeutic agent for conditions such as chemotherapy-induced nausea and vomiting, inflammatory diseases, and certain types of cancer.[2][4][5]